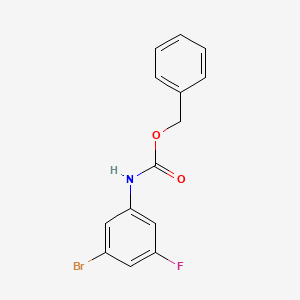

Benzyl (3-bromo-5-fluorophenyl)carbamate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl N-(3-bromo-5-fluorophenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrFNO2/c15-11-6-12(16)8-13(7-11)17-14(18)19-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXBCAFSWVYPXHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CC(=CC(=C2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Synthetic Routes to Benzyl (B1604629) (3-bromo-5-fluorophenyl)carbamate and Related Halogenated Carbamates

The synthesis of the target carbamate (B1207046) and its analogues can be achieved through several key pathways. The choice of method often depends on the availability of starting materials and the desired purity of the final product.

A primary and widely utilized method for synthesizing carbamates is the reaction between an isocyanate and an alcohol. nih.gov In the context of Benzyl (3-bromo-5-fluorophenyl)carbamate, this involves the coupling of 3-bromo-5-fluorophenyl isocyanate with benzyl alcohol. This reaction proceeds via the nucleophilic attack of the hydroxyl group of benzyl alcohol on the electrophilic carbonyl carbon of the isocyanate. nih.gov

The isocyanate precursor, 3-bromo-5-fluorophenyl isocyanate, is a known chemical entity, which makes this route feasible. synquestlabs.com The reaction conditions for isocyanate-alcohol coupling can vary; while some reactions proceed at room temperature, others may require heating or the use of a catalyst to drive the reaction to completion. nih.gov The formation of carbamates from isocyanates is a versatile and common strategy, often employed in multicomponent reactions to create diverse molecular scaffolds. nih.gov For instance, a continuous flow process coupling a Curtius rearrangement to generate an isocyanate intermediate, followed by trapping with benzyl alcohol, has been demonstrated for producing various Cbz-carbamate products. beilstein-journals.org

Table 1: Isocyanate Coupling Reaction

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|---|---|---|

| 3-Bromo-5-fluorophenyl isocyanate | Benzyl alcohol | This compound | Nucleophilic Addition |

Emerging green chemistry methodologies offer sustainable alternatives for the synthesis of halogenated carbamates. One such innovative approach is an electrochemical cascade reaction that combines amidation with C-H halogenation. researchgate.net This method avoids harsh reagents by using simple and readily available halogen sources like potassium bromide (KBr) or hydrochloric acid (HCl). researchgate.net

The process operates via an initial amide or carbamate bond formation, followed by an electrocatalytic C-H halogenation of the aromatic ring. researchgate.net This strategy is noteworthy for its high site-selectivity and mild reaction conditions, proceeding at room temperature without the need for metal catalysts or external oxidants. researchgate.netresearchgate.net While not explicitly detailed for this compound, the protocol has been successfully applied to a broad range of N-aryl carbamates, suggesting its potential applicability. researchgate.net The electrochemical approach can even start from carboxylic acids, which are converted in situ to the corresponding acid halides before reacting with an amine. researchgate.net

Transesterification, or more specifically transcarbamation, presents another synthetic route where the alkoxy group of a pre-existing carbamate is exchanged. chemrxiv.org This would involve reacting a simpler alkyl carbamate, such as methyl or ethyl (3-bromo-5-fluorophenyl)carbamate, with benzyl alcohol in the presence of a catalyst.

A convenient method for transcarbamation using potassium carbonate as an inexpensive and efficient catalyst has been described, demonstrating the conversion of various benzyl carbamates into their corresponding methyl and ethyl carbamates. chemrxiv.org While this study focuses on the reverse reaction, the principle of equilibrium-driven transcarbamation is applicable. By using a large excess of benzyl alcohol or by removing the displaced lower-boiling alcohol, the reaction could be driven towards the formation of the desired this compound. Catalysts such as tin derivatives have also been reported for transcarbamation reactions. chemrxiv.org

The synthesis of a specific isomer like this compound requires precise control over the placement of the bromine and fluorine atoms on the phenyl ring. The regioselectivity of the final product is dictated by the substitution pattern of the starting materials. Therefore, the synthesis must begin with a correctly substituted precursor, such as 3-bromo-5-fluoroaniline (B180217) or 3-bromo-5-fluorobenzoic acid. chemicalbook.comsigmaaldrich.com

Directed C-H functionalization offers a powerful tool for achieving high regioselectivity. For example, palladium-catalyzed ortho-selective halogenation of N-arylcarbamates has been developed, where the carbamate group itself acts as a removable directing group to guide the halogen to the adjacent position. acs.org While this would lead to a 2-halo product, it illustrates the principle of directed synthesis. For the meta-meta substitution pattern in the target compound, the strategy relies on using building blocks where this pattern is already established. The synthesis of various halogenated anilines and phenylcarbamate isomers often involves multi-step sequences to ensure the correct arrangement of functional groups. nih.govnih.govrsc.org

Table 2: Key Precursors for Regiospecific Synthesis

| Precursor Compound | CAS Number | Role in Synthesis |

|---|---|---|

| 3-Bromo-5-fluoroaniline | 100763-38-8 | Starting material for conversion to isocyanate or direct carbamoylation |

| 3-Bromo-5-fluorobenzoic acid | 176548-70-2 sigmaaldrich.com | Precursor for Curtius rearrangement to form isocyanate |

| 3-Bromo-5-fluorophenyl isocyanate | 1094485-14-9 synquestlabs.com | Direct coupling partner for benzyl alcohol |

Derivatization and Structural Modifications of the Carbamate Scaffold

Once synthesized, the this compound molecule offers sites for further chemical modification, allowing for the generation of a library of related compounds.

The benzyl group within the carbamate structure is a key functional handle. In synthetic chemistry, the benzyloxycarbonyl (Cbz or Z) group is a well-established protecting group for amines. chemicalbook.commasterorganicchemistry.com Its most common transformation is its removal to liberate the free amine or, in this case, the parent carbamic acid which would subsequently decarboxylate to 3-bromo-5-fluoroaniline.

This debenzylation is typically achieved under mild conditions via catalytic hydrogenation (e.g., using palladium on carbon, Pd/C, and a hydrogen atmosphere). masterorganicchemistry.com This reaction is highly selective and leaves other functional groups, such as the aryl halides, intact. While this is a cleavage reaction, the resulting aniline (B41778) could then be used in subsequent synthetic steps. Beyond cleavage, N-alkylation of related N-benzyloxy carbamate derivatives is a feasible reaction, suggesting that the nitrogen atom could potentially be a site for introducing further diversity, although this is less common for N-aryl carbamates. nih.gov The phenyl ring of the benzyl group could also be a target for modification, such as nitration or halogenation, although such reactions would need to be carefully controlled to avoid side reactions on the other aromatic ring.

Modification of the Halogenated Phenyl Ring

The presence of a bromine atom on the phenyl ring of this compound offers a versatile handle for further functionalization through various cross-coupling reactions. The carbon-bromine bond is a common substrate for transition-metal-catalyzed reactions, allowing for the introduction of a wide array of substituents and the generation of diverse molecular architectures.

Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose. The Suzuki-Miyaura coupling, for instance, enables the formation of new carbon-carbon bonds by reacting the aryl bromide with an organoboron compound, such as a boronic acid or ester. libretexts.orgmdpi.com This reaction would replace the bromine atom with various alkyl, alkenyl, or aryl groups, significantly altering the steric and electronic properties of the molecule. Similarly, the Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst and a suitable ligand. wikipedia.orgnih.govnih.govlibretexts.orgorganic-chemistry.org This method provides a direct route to synthesize a variety of N-aryl aniline derivatives. nih.gov

The regioselectivity of these reactions is a key consideration, especially in poly-halogenated systems. In the case of this compound, the higher reactivity of the C-Br bond compared to the C-F bond under typical palladium-catalyzed conditions allows for selective functionalization at the bromine-bearing position.

Below is a table of potential modifications to the phenyl ring via these established cross-coupling methods.

| Reaction Type | Coupling Partner Example | Hypothetical Product | Potential Impact |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Phenylboronic acid | Benzyl (5-fluoro-[1,1'-biphenyl]-3-yl)carbamate | Increased steric bulk, modified electronic properties |

| Buchwald-Hartwig Amination | Morpholine | Benzyl (5-fluoro-3-morpholinophenyl)carbamate | Increased polarity, potential for hydrogen bonding |

| Sonogashira Coupling | Phenylacetylene | Benzyl (5-fluoro-3-(phenylethynyl)phenyl)carbamate | Introduction of a rigid, linear linker |

Substitution at O- and N-termini for Biological Property Modulation

Modifications at the oxygen (O-) and nitrogen (N-) termini of the carbamate group are crucial for fine-tuning the molecule's physicochemical and biological properties. researchgate.net These substitutions can influence factors such as solubility, metabolic stability, and binding affinity to biological targets. nih.govnih.gov

N-Terminus Substitution: The nitrogen atom of the carbamate can undergo alkylation. This reaction is typically performed using an alkyl halide in the presence of a base. researchgate.net A mild and selective protocol for N-alkylation of carbamates utilizes cesium carbonate (Cs₂CO₃) and tetrabutylammonium (B224687) iodide (TBAI). researchgate.net Introducing alkyl or other functional groups on the nitrogen atom can disrupt hydrogen bonding capabilities and increase lipophilicity, which can be critical for modulating interactions with enzymes or receptors.

O-Terminus Substitution: The benzyl group serves as a common protecting group for the carbamate functionality. Its removal, or debenzylation, is a key transformation. This is often accomplished via catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or palladium hydroxide (B78521) (Pearlman's catalyst). nih.gov This reaction cleaves the O-benzyl bond, yielding the free carbamic acid, which is often unstable and may decarboxylate to the corresponding 3-bromo-5-fluoroaniline. Alternatively, the benzyl group can be replaced by other alkyl or aryl groups through transesterification, leading to a library of different carbamate esters. These modifications are fundamental in prodrug strategies and for exploring structure-activity relationships (SAR). nih.govorganic-chemistry.org

Synthetic Accessibility and Yield Optimization Strategies

The synthesis of this compound can be achieved through several routes, including the reaction of 3-bromo-5-fluoroaniline with benzyl chloroformate. However, modern catalytic methods offer improved efficiency, yield, and substrate scope.

Catalytic Approaches and Reaction Conditions

Transition-metal catalysis provides powerful and efficient pathways for the synthesis of N-aryl carbamates. nih.gov

Palladium-Catalyzed Synthesis: A highly effective method involves the palladium-catalyzed cross-coupling of an aryl halide or triflate with sodium cyanate (B1221674) (NaOCN) in the presence of an alcohol. nih.govorganic-chemistry.orgresearchgate.netmit.edu To synthesize the target compound, one could use a precursor like 1,3-dibromo-5-fluorobenzene (B75295) or 3-bromo-5-fluoroaryl triflate, which reacts with NaOCN to form an isocyanate intermediate in situ. This intermediate is then trapped by benzyl alcohol to form the desired carbamate. organic-chemistry.org The reaction conditions are crucial for high yields and typically involve a palladium precatalyst (e.g., Pd₂(dba)₃), a specialized phosphine (B1218219) ligand (e.g., a biarylphosphine like XPhos), and a base in a suitable solvent like toluene (B28343). nih.gov

Nickel-Catalyzed Synthesis: As an alternative to more expensive palladium catalysts, nickel-based systems have emerged for C-N bond formation. nih.govrsc.org Nickel catalysts, often in combination with a photocatalyst under visible light, can couple aryl halides with amines and carbon dioxide to form O-aryl carbamates under mild conditions. nih.gov These methods are advantageous as they can sometimes utilize less reactive aryl chlorides and operate at lower temperatures. acs.orgorganic-chemistry.org

The table below summarizes generalized conditions for the catalytic synthesis of aryl carbamates, applicable to the target molecule.

| Catalyst System | Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|---|

| Palladium | Pd₂(dba)₃ or Pd(OAc)₂ | Biaryl phosphines (e.g., XPhos, BrettPhos) | NEt₃, Cs₂CO₃ | Toluene, Dioxane | 90 - 120 | nih.govorganic-chemistry.org |

| Nickel | Ni(II) precatalyst (e.g., NiCl₂(dme)) | dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine) | Not always required | DMF, Acetonitrile | Room Temp - 100 | nih.govnih.govacs.org |

Continuous Flow Chemistry Applications

Continuous flow chemistry offers significant advantages for the synthesis of carbamates, particularly regarding safety, scalability, and efficiency. almacgroup.com Many carbamate syntheses involve hazardous intermediates like isocyanates or toxic reagents. Flow reactors, with their small internal volumes and superior heat and mass transfer, allow for the safe generation and immediate use of such species. nih.gov

Curtius Rearrangement in Flow: A prominent application is the Curtius rearrangement, where a carboxylic acid is converted to an acyl azide (B81097), which then thermally rearranges to an isocyanate. wikipedia.org In a flow process, the corresponding 3-bromo-5-fluorobenzoyl chloride could be converted to the acyl azide using an azide source, followed by heating in a reactor coil to induce the rearrangement. The resulting isocyanate stream would then be immediately mixed with a stream of benzyl alcohol to form this compound. nih.govrsc.org This "telescoped" approach minimizes the handling of the potentially explosive acyl azide and the toxic isocyanate. almacgroup.com

CO₂-Based Flow Synthesis: An alternative green chemistry approach utilizes carbon dioxide as a C1 source. nih.gov In a continuous flow setup, the corresponding amine (3-bromo-5-fluoroaniline) can be reacted with CO₂ and an alkyl halide (benzyl bromide) in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to form the carbamate. This method avoids the use of phosgene (B1210022) derivatives and can be performed under mild conditions. nih.gov

The table below outlines a hypothetical flow process for the synthesis via Curtius rearrangement.

| Parameter | Condition | Purpose | Reference |

|---|---|---|---|

| Reactor Type | Heated coil or microreactor | Enables precise temperature control for rearrangement | nih.govrsc.org |

| Reagent Stream 1 | 3-bromo-5-fluorobenzoyl azide in toluene or acetonitrile | Isocyanate precursor | almacgroup.com |

| Reagent Stream 2 | Benzyl alcohol in toluene | Nucleophilic trapping agent | almacgroup.com |

| Temperature | 100 - 120 °C | To induce Curtius rearrangement | vapourtec.com |

| Residence Time | 10 - 50 minutes | To ensure complete conversion | nih.govvapourtec.com |

Preclinical Biological Activity Profiling

In Vitro Enzyme Inhibition Studies

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

While direct enzymatic data for Benzyl (B1604629) (3-bromo-5-fluorophenyl)carbamate is unavailable, the carbamate (B1207046) functional group is a cornerstone of cholinesterase inhibitor design. Carbamates act as pseudo-irreversible inhibitors by carbamylating a critical serine residue in the active site of AChE and BuChE, which is a slower process to reverse than the natural acetylation by acetylcholine (B1216132). nih.gov This mechanism effectively increases the concentration and duration of acetylcholine in the synaptic cleft.

Studies on various benzene-based carbamates have demonstrated a range of inhibitory potencies. Generally, inhibitory strength is greater against BuChE than AChE. nih.gov For instance, certain benzyl carbamate derivatives show significant BuChE inhibition, with some compounds being more effective than the standard drug, rivastigmine. nih.gov The benzyl carbamate moiety typically positions itself within the enzyme's active site gorge, forming hydrophobic interactions. nih.gov The specific substitutions on the phenyl ring are crucial in determining the potency and selectivity of inhibition.

Table 1: Examples of Cholinesterase Inhibition by Structurally Related Carbamate Compounds

| Compound Name | Target Enzyme | IC₅₀ (µM) | Selectivity Index (AChE/BuChE) |

|---|---|---|---|

| Benzyl {(2S)-1-[(2-methoxybenzyl)sulfamoyl]-4-methylpentan-2-yl}carbamate | BuChE | 4.33 | >34 |

| Benzyl {(2S)-1-[(4-chlorobenzyl)sulfamoyl]-4-methylpentan-2-yl}carbamate | BuChE | 6.57 | ~10 |

| Benzyl [(2S)-1-(benzylsulfamoyl)-4-methylpentan-2-yl]carbamate | BuChE | 8.52 | ~10 |

| Benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl) (methyl)carbamate | AChE/BuChE | Corresponds well with galanthamine | High |

This table presents data for illustrative compounds to show the activity of the carbamate class and is not data for Benzyl (3-bromo-5-fluorophenyl)carbamate. Data sourced from nih.govnih.gov.

Monoacylglycerol Lipase (B570770) (MAGL) Inhibition

Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). Inhibiting MAGL increases 2-AG levels, which has therapeutic potential in neurological diseases, inflammation, and cancer. The carbamate functional group is a common feature in many irreversible MAGL inhibitors.

Although no specific data exists for this compound, other benzyl carbamate derivatives have been investigated as MAGL inhibitors. These compounds typically exert their effect through the carbamoylation of the catalytic serine residue (Ser122) in the MAGL active site. The nature of the substituents on the benzyl and phenyl rings influences the inhibitor's potency and selectivity.

Other Enzyme Target Investigations (e.g., Lipoxygenase, DprE1, PSMA, Endocannabinoid Hydrolyzing Enzymes)

Lipoxygenase (LOX): LOX enzymes are involved in inflammatory pathways. While direct data on this compound is absent, other complex heterocyclic structures incorporating benzyl or phenyl groups have been explored as LOX inhibitors.

Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1): DprE1 is a crucial enzyme for the cell wall synthesis of Mycobacterium tuberculosis. nih.gov While the most prominent inhibitors are not carbamates, the development of diverse chemical scaffolds, including those with benzyl groups, is an active area of research. nih.gov For example, (3-benzyl-5-hydroxyphenyl)carbamates have shown potent antitubercular activity, demonstrating that this scaffold can be effective against mycobacterial targets. nih.gov

Prostate-Specific Membrane Antigen (PSMA): PSMA is a target for imaging and therapy in prostate cancer. Inhibitors often feature glutamate-urea-based structures, but various scaffolds, including those with benzyl moieties, have been developed to interact with the enzyme's active site. google.com

Other Endocannabinoid Hydrolyzing Enzymes: Besides MAGL, enzymes like Fatty Acid Amide Hydrolase (FAAH) and ABHD6 also hydrolyze endocannabinoids. ossila.com Carbamate-based inhibitors are well-known FAAH inhibitors, and the selectivity between these enzymes is a key aspect of drug design. The specific halogenation pattern on the phenyl ring of a carbamate inhibitor would be a critical determinant of its selectivity profile across the family of serine hydrolases.

Antiproliferative and Cytotoxicity Assays

Evaluation against Cancer Cell Lines (e.g., A549 lung cancer, MCF-7 breast cancer)

The cytotoxic potential of this compound has not been directly reported. However, related structures containing benzyl, bromo-phenyl, and fluoro-phenyl motifs have been evaluated for anticancer activity.

For example, studies on 1-benzyl-5-bromoindolin-2-one derivatives, which share the N-benzyl and bromo-phenyl features, have shown significant antiproliferative activity against human breast cancer (MCF-7) and lung cancer (A-549) cell lines. nih.gov In one study, a derivative containing a 4-(p-fluorophenyl)thiazole moiety demonstrated good potency against MCF-7 cells with an IC₅₀ value of 7.17 µM. nih.gov The substitution pattern on the aromatic rings is a key determinant of activity. In a separate study of thiazole (B1198619) derivatives, a compound with a methoxy (B1213986) group and a bromine atom showed high cytotoxicity against MCF-7 cells (IC₅₀ = 10.78 µM), whereas having bromine at two positions reduced activity. researchgate.net This highlights the complex role of halogen and other substituents in modulating anticancer effects.

Table 2: Examples of Antiproliferative Activity of Structurally Related Compounds

| Compound Class/Name | Cell Line | IC₅₀ (µM) |

|---|---|---|

| 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one derivative (7c) | MCF-7 (Breast) | 7.17 |

| 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one derivative (7d) | MCF-7 (Breast) | 2.93 |

| Thiazole derivative (5a) with methoxy and bromo groups | MCF-7 (Breast) | 10.78 |

| Thiazole derivative (5b) with two bromo groups | MCF-7 (Breast) | 29.7 |

This table presents data for illustrative compounds to show the potential activity of related chemical structures and is not data for this compound. Data sourced from nih.govresearchgate.net.

Cell Cycle Analysis in Cancer Models

Cell cycle analysis is a common method to elucidate the mechanism of action of cytotoxic compounds. While no such analysis exists for this compound, studies on related anticancer agents provide insight into potential mechanisms. For instance, a potent 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivative was found to induce cell cycle arrest at the G2/M phase in MCF-7 cells. nih.gov It also significantly increased the population of cells in the sub-G1 phase, which is indicative of apoptosis (programmed cell death). nih.gov This suggests that compounds with similar structural features can exert their anticancer effects by disrupting the normal progression of the cell cycle and triggering apoptotic pathways.

Antimicrobial Activity Assessments

No studies have been published that specifically assess the antibacterial activity of this compound against either Gram-positive or Gram-negative bacterial strains. While some benzyl carbamate derivatives have shown promise as antibacterial agents, the efficacy of this particular halogenated compound remains unknown.

Similarly, the scientific literature lacks any data on the antifungal or antitubercular properties of this compound. The potential of this compound to inhibit the growth of fungal pathogens or Mycobacterium tuberculosis has not been a subject of published research.

Neuropharmacological Activities (e.g., Anticonvulsant Potential)

There is no available information regarding the neuropharmacological activities of this compound, including any assessment of its potential as an anticonvulsant. The effects of this compound on the central nervous system have not been documented in scientific literature.

Target-Specific Activity in Relevant Biological Systems (e.g., SLACK Potassium Channels)

No research has been conducted to determine if this compound exhibits any target-specific activity on biological systems such as the SLACK (KCNT1) potassium channels. The interaction of this compound with these or any other specific molecular targets is an area that requires future investigation.

Mechanism of Action Elucidation

Molecular Target Identification and Validation

The primary molecular target of Benzyl (B1604629) (3-bromo-5-fluorophenyl)carbamate has been identified as Fatty Acid Amide Hydrolase (FAAH). nih.govtocris.com FAAH is an integral membrane-bound serine hydrolase enzyme responsible for the intracellular degradation of a class of bioactive lipids known as fatty acid amides (FAAs). tocris.comwikipedia.org This class includes the endogenous cannabinoid N-arachidonoylethanolamine, more commonly known as anandamide (B1667382) (AEA), as well as other signaling lipids like oleoylethanolamide (OEA) and palmitoylethanolamide (B50096) (PEA). wikipedia.orgescholarship.org

Validation of FAAH as the target is robust. Pharmacological inhibition of FAAH by the compound leads to a significant elevation of anandamide levels in the brain and other tissues. escholarship.orgnih.govnih.gov Studies using FAAH-deficient mice have confirmed that the compound does not produce these effects in animals lacking the enzyme, providing strong evidence that FAAH is the primary target. escholarship.orgescholarship.org Furthermore, the compound is highly selective, showing no significant activity at cannabinoid receptors (CB1 and CB2) or the anandamide transporter at therapeutic concentrations. nih.govtocris.com Its effects are consistent with the genetic deletion of FAAH and are mimicked by other FAAH inhibitors, solidifying its identified mechanism. escholarship.orgcaymanchem.com

Ligand-Target Interaction Analysis

The interaction between Benzyl (3-bromo-5-fluorophenyl)carbamate and FAAH is a well-defined process involving both non-covalent and covalent bonding, leading to potent and lasting inhibition of the enzyme.

As an O-aryl carbamate (B1207046), this compound functions as an irreversible inhibitor of FAAH. nih.govwikipedia.org The mechanism of inhibition involves the carbamoylation of a key serine residue within the enzyme's active site. tocris.com FAAH possesses a catalytic triad (B1167595) of serine, aspartate, and lysine (B10760008) residues, and the nucleophilic serine attacks the electrophilic carbonyl carbon of the inhibitor's carbamate group. This reaction forms a stable, carbamoylated enzyme intermediate, rendering the enzyme inactive as it can no longer hydrolyze its natural substrates like anandamide. tocris.com

The inhibitory process begins with the non-covalent binding of the inhibitor within the FAAH active site. The structural components of this compound, particularly its lipophilic phenyl and benzyl groups, are thought to engage in hydrophobic interactions within the enzyme's acyl chain-binding channel. tocris.com This initial, reversible binding properly orients the carbamate moiety in close proximity to the catalytic serine residue.

Following this positioning, the covalent binding occurs through the carbamoylation reaction described previously. This results in an irreversible covalent modification of the enzyme, which is the hallmark of its inhibitory action. nih.govtocris.comwikipedia.org

While a definitive crystal structure of the compound bound to FAAH is not detailed in the reviewed literature, the general principles of carbamate-enzyme interactions suggest the importance of hydrogen bonding. The carbamate functional group contains a nitrogen atom that can act as a hydrogen bond donor and a carbonyl oxygen that can serve as a hydrogen bond acceptor. caymanchem.combiorxiv.org These potential interactions are crucial for the precise positioning of the inhibitor within the active site, facilitating the subsequent covalent reaction with the catalytic serine.

| Interaction Type | Description | Key Structural Feature of Inhibitor | Enzyme Active Site Component |

|---|---|---|---|

| Non-Covalent (Initial Binding) | Hydrophobic interactions that position the inhibitor within the enzyme's binding channel. tocris.com | Phenyl and benzyl groups | Acyl chain-binding channel |

| Non-Covalent (Positioning) | Hydrogen bonds that orient the carbamate for reaction. caymanchem.combiorxiv.org | Carbamate group (N-H donor, C=O acceptor) | Catalytic site residues |

| Covalent (Inhibition) | Irreversible carbamoylation of the catalytic serine, inactivating the enzyme. tocris.com | Carbamate carbonyl carbon | Serine nucleophile |

Metabolite Formation and Activity

Detailed information regarding the specific metabolic pathways of this compound, the chemical structures of its metabolites, and their potential biological activities is not extensively described in the reviewed scientific literature. It has been noted that O-aryl carbamates can be susceptible to hydrolysis by other enzymes, such as liver carboxylesterases, which could represent a potential metabolic route. tocris.com However, the specific products of such a reaction and their subsequent physiological effects have not been characterized.

Cellular Pathway Modulation

By inhibiting FAAH, this compound initiates a cascade of changes in cellular signaling pathways, primarily by amplifying the effects of the endocannabinoid system.

The core of its modulatory activity is the elevation of endogenous anandamide levels. escholarship.orgnih.gov This increase in anandamide availability leads to enhanced activation of cannabinoid receptors, particularly the CB1 receptor, which is widely expressed in the central nervous system. escholarship.orgmdpi.com This enhanced signaling modulates several downstream pathways. For instance, it can influence neuropeptidergic pathways involved in pain perception, leading to a decrease in the expression of Substance P and calcitonin-gene-related peptide (CGRP). mdpi.com

In some contexts, FAAH inhibition has been shown to modulate neuroinflammatory and immune pathways. Studies have demonstrated that the compound can alter the phenotype of microglia and reduce the expression of pro-inflammatory markers like TNFα and IL-6 in the hippocampus under certain conditions. nih.gov Furthermore, preclinical research suggests that long-term FAAH inhibition can increase levels of brain-derived neurotrophic factor (BDNF), a key molecule involved in neuronal plasticity and survival. wikipedia.org

| Primary Effect | Modulated Pathway | Downstream Consequence | Reference |

|---|---|---|---|

| Increased Anandamide Levels | Endocannabinoid Signaling (via CB1 Receptors) | Enhanced activation of cannabinoid-sensitive neuronal circuits. | escholarship.orgnih.gov |

| Neuropeptidergic Pain Pathways | Decreased expression of Substance P and CGRP. | mdpi.com | |

| Neurotrophic Factor Signaling | Increased levels of Brain-Derived Neurotrophic Factor (BDNF). | wikipedia.org | |

| FAAH Inhibition | Neuroinflammatory Pathways | Modulation of microglial activation and reduction of certain pro-inflammatory cytokines (e.g., TNFα, IL-6). | nih.gov |

Impact on Cholinergic Dysfunction

There is currently no available scientific literature detailing the effects of this compound on cholinergic systems. Research into whether this compound acts as an inhibitor of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE), or if it modulates cholinergic receptors, has not been found in the public domain.

Modulation of Neuroinflammation and Oxidative Stress Pathways

Similarly, information regarding the role of this compound in neuroinflammation and oxidative stress is not present in the available scientific literature. There are no studies indicating whether this compound can modulate inflammatory pathways, such as the activity of microglia or the production of cytokines, nor are there findings on its potential to influence oxidative stress markers in neuronal cells.

Structure Activity Relationship Sar Studies

Systematic Structural Variations and Their Biological Consequences

To understand the role of each component of Benzyl (B1604629) (3-bromo-5-fluorophenyl)carbamate, researchers systematically modify parts of the molecule and observe the resulting changes in biological activity. This approach helps to identify which parts of the molecule are essential for its function.

The presence, type, and position of halogen atoms on the phenyl ring of phenylcarbamates are critical determinants of their biological activity. Halogens like bromine and fluorine exert a strong influence through a combination of inductive and electronic effects, which can alter the molecule's binding affinity to its target.

The specific 3-bromo-5-fluoro substitution pattern on the phenyl ring of the parent compound is significant. Generally, electron-withdrawing groups on the phenyl ring of carbamates can influence their inhibitory potency. In a study of O-aromatic N,N-disubstituted carbamates and thiocarbamates as cholinesterase inhibitors, derivatives with a 4-fluoro or 4-chloro substitution on the aniline (B41778) moiety were synthesized and tested. mdpi.com For instance, O-{4-chloro-2-[(4-fluorophenyl)carbamoyl]phenyl} dimethylcarbamate (B8479999) showed an IC₅₀ value of 311.0 µM against butyrylcholinesterase (BChE). mdpi.com Another compound from the same study, O-{4-chloro-2-[(4-fluorophenyl)carbamoyl]phenyl} dimethylcarbamothioate, had an IC₅₀ of 89.74 µM against acetylcholinesterase (AChE). mdpi.com These findings suggest that halogen substitution is compatible with, and can modulate, inhibitory activity.

In a different series of benzyl carbamates of 4-aminosalicylanilides, a benzyl {4-[(4-fluorophenyl)carbamoyl]-3-hydroxyphenyl}carbamate derivative demonstrated the most significant inhibition of beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) with approximately 28% inhibition at a 10 µM concentration. mdpi.com This highlights the positive contribution of a fluorine atom at the para-position of the aniline ring to the inhibitory activity. mdpi.com The study also noted that moving the fluorine atom to the ortho or meta position, or having multiple substitutions, led to a loss of BACE1 modulation activity. mdpi.com

The following table summarizes the inhibitory activity of some halogenated carbamates, illustrating the impact of the halogen's nature and position.

| Compound Name | Target Enzyme | IC₅₀ (µM) |

| O-{4-chloro-2-[(4-fluorophenyl)carbamoyl]phenyl} dimethylcarbamate | Butyrylcholinesterase (BChE) | 311.0 mdpi.com |

| O-{4-chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate | Acetylcholinesterase (AChE) | 38.98 mdpi.com |

| Benzyl {4-[(4-fluorophenyl)carbamoyl]-3-hydroxyphenyl}carbamate | Acetylcholinesterase (AChE) | 47.37 mdpi.com |

| Benzyl {4-[(4-fluorophenyl)carbamoyl]-3-hydroxyphenyl}carbamate | Butyrylcholinesterase (BChE) | 105.82 mdpi.com |

This table presents data on the inhibitory concentration (IC₅₀) of various halogenated carbamates against cholinesterase enzymes, demonstrating the influence of halogen substituents.

The benzyl group in Benzyl (3-bromo-5-fluorophenyl)carbamate serves as the alcohol-derived portion of the carbamate (B1207046) ester. Modifications to this moiety can significantly affect the compound's properties, including its inhibitory activity and pharmacokinetics.

In a study of substituted benzyl N-phenylcarbamates as cholinesterase inhibitors, a series of compounds with different substituents on both the benzyl and phenyl rings were evaluated. arkat-usa.orgumich.edu The results showed that these compounds were generally more potent inhibitors of BChE than AChE. arkat-usa.org For example, the unsubstituted benzyl N-phenylcarbamate had an IC₅₀ of 199 µmol·l⁻¹ for AChE and 21 µmol·l⁻¹ for BChE. arkat-usa.org The study also found that the partition coefficients (Pow) of these compounds were in a range that suggests a good potential for crossing the blood-brain barrier. arkat-usa.org

The data below illustrates how modifications to the group attached to the carbamate oxygen can influence inhibitory activity against cholinesterases.

| Compound Scaffold | R Group on Carbamate Oxygen | Target Enzyme | IC₅₀ (µM) |

| N-phenylcarbamate | Benzyl | AChE | 199 arkat-usa.org |

| N-phenylcarbamate | Benzyl | BChE | 21 arkat-usa.org |

| N-(1-oxo-1-phenylpropan-2-yl)carbamate | Benzyl ethyl | BChE | > 100 nih.gov |

| N-(1-(3-chlorophenyl)-1-oxopropan-2-yl)carbamate | Benzyl (methyl) | BChE | 1.8 nih.gov |

This table shows the inhibitory concentrations (IC₅₀) for different carbamates, indicating how changes in the benzyl moiety and its substituents can alter biological activity.

The carbamate group (-NHCOO-) is a key structural motif in many biologically active compounds, acting as a stable and peptide-bond-like linker. nih.gov Its ability to form hydrogen bonds and its chemical stability are crucial for its role in drug-target interactions. nih.gov Modifications to this linkage, such as substitution on the nitrogen atom or replacement of the carbonyl oxygen, can modulate biological and pharmacokinetic properties. nih.gov

Studies have shown that the carbamate group is often essential for the biological activity of the molecule. For instance, in a series of benzyl 2-oxazolecarbamate analogues, the carbamate group was found to be necessary for their aldose reductase inhibitory activity. nih.gov In the development of antibody-drug conjugates, the acetate (B1210297) group of the natural product tubulysin (B8622420) was modified to a carbamate to reduce hydrolysis and increase hydrophilicity, resulting in a potent and specific therapeutic agent. acs.org

The substitution pattern on the carbamate nitrogen also plays a significant role. In a study of O-arylcarbamate inhibitors of butyrylcholinesterase, a series of N-dialkyl carbamates were synthesized. chemrxiv.org Computational studies suggested that steric effects were a key factor in determining the covalent binding behavior of these inhibitors. chemrxiv.org In another study, a secondary carbamate linker was used to facilitate the sustained release of dopamine (B1211576) in the brain, indicating that the nature of the carbamate linkage can be engineered to control drug release. nih.gov

Comparative Analysis with Structurally Similar Carbamates

The biological activity of this compound can be understood by comparing it with other structurally related carbamates that have been studied as enzyme inhibitors. Many phenylcarbamates are known inhibitors of cholinesterases, enzymes that are therapeutic targets for Alzheimer's disease. arkat-usa.orgnih.gov

For example, Rivastigmine is a clinically used carbamate drug for Alzheimer's disease. arkat-usa.org A study on substituted benzyl N-phenylcarbamates found that while they were effective inhibitors of cholinesterases, their potency varied with substitution. arkat-usa.org The unsubstituted benzyl N-phenylcarbamate had an IC₅₀ of 21 µmol·l⁻¹ against BChE, indicating significant inhibitory potential. arkat-usa.org

In another study, a series of benzene-based carbamates were synthesized and evaluated as cholinesterase inhibitors. nih.gov Generally, the inhibitory potency was stronger against BChE compared to AChE. nih.gov One of the more potent compounds, benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl)(methyl)carbamate, had an IC₅₀ of 1.8 µM for BChE. nih.gov This demonstrates that with appropriate substitutions, benzyl carbamates can be highly potent inhibitors.

Another class of related compounds are the O-biphenyl-3-yl carbamates, which have been investigated as fatty acid amide hydrolase (FAAH) inhibitors. researchgate.net These compounds show that the carbamate scaffold can be adapted to target different enzymes by modifying the groups attached to the carbamate linker.

Identification of Key Pharmacophoric Features for Target Interaction

A pharmacophore is an abstract description of the molecular features that are necessary for a drug to bind to its biological target and trigger a response. youtube.com For carbamate inhibitors, several key pharmacophoric features can be identified based on SAR studies.

A typical pharmacophore model for carbamate-type inhibitors includes:

A hydrogen bond donor: The N-H group of the carbamate linkage can act as a hydrogen bond donor. nih.govnih.gov

A hydrogen bond acceptor: The carbonyl oxygen of the carbamate is a strong hydrogen bond acceptor. nih.govnih.gov

Aromatic/hydrophobic regions: The phenyl ring and the benzyl group provide hydrophobic surfaces that can interact with non-polar pockets in the active site of the target enzyme. nih.govnih.gov

In a pharmacophore-based design of carbamate inhibitors, a five-feature model was generated which successfully predicted the activity of new compounds. nih.gov Structure-based pharmacophore modeling has also been used to identify inhibitors for various protein kinases, highlighting the importance of features like hydrogen bond acceptors and donors, and hydrophobic groups. nih.gov The halogen atoms on the phenyl ring of this compound can also contribute to the pharmacophore by forming halogen bonds or by modulating the electronic properties of the aromatic ring, thereby influencing its interaction with the target.

The combination of these features in a specific three-dimensional arrangement is what determines the molecule's affinity and selectivity for its biological target.

Computational and Theoretical Investigations

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule (ligand) and a protein's binding site.

In the context of drug discovery, molecular docking simulations are instrumental in predicting how strongly a ligand, such as Benzyl (B1604629) (3-bromo-5-fluorophenyl)carbamate, will bind to a target enzyme. This binding affinity is often expressed as a docking score or binding energy, with lower values typically indicating a more stable complex and potentially higher inhibitory activity.

For carbamate (B1207046) derivatives, potential enzyme targets could include kinases, proteases, or other enzymes implicated in disease pathways. Docking studies would involve preparing the three-dimensional structure of the target enzyme and the ligand. The simulation then systematically samples different conformations and orientations of the ligand within the enzyme's active site, calculating the binding energy for each pose.

Key interactions that contribute to the binding affinity are analyzed, such as:

Hydrogen Bonds: The carbamate moiety (–NHCOO–) can act as both a hydrogen bond donor (the N-H group) and acceptor (the carbonyl and ester oxygens). These can form crucial interactions with amino acid residues in the enzyme's active site.

Halogen Bonds: The bromine atom on the phenyl ring can participate in halogen bonding, an often significant non-covalent interaction with electron-donating atoms like oxygen or nitrogen in the protein.

Pi-Pi Stacking: The aromatic phenyl and benzyl rings can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Hydrophobic Interactions: The benzyl and phenyl groups can form hydrophobic interactions with nonpolar residues in the binding pocket.

Table 1: Hypothetical Molecular Docking Results for Benzyl (3-bromo-5-fluorophenyl)carbamate against VEGFR-2

| Parameter | Value |

|---|---|

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | Cys919, Asp1046, Glu885, Val848 |

| Hydrogen Bond Interactions | N-H with Asp1046, C=O with Cys919 |

| Halogen Bond Interactions | Br with backbone carbonyl of Glu885 |

| Hydrophobic Interactions | Phenyl ring with Val848 |

Beyond just the binding energy, molecular docking provides detailed three-dimensional models of the ligand-enzyme complex. Analysis of these binding poses reveals the specific orientation of the ligand that allows for optimal interactions. The conformational stability of the ligand within the active site is also assessed. An ideal binding pose is one where the ligand has minimal internal strain and maximizes favorable interactions with the protein.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a more dynamic picture of the ligand-receptor complex over time, taking into account the flexibility of both the ligand and the protein.

Once a promising binding pose is identified through molecular docking, MD simulations are often performed to assess the stability of this complex. The simulation calculates the forces between atoms and uses them to predict the movements of the atoms over a period of time, typically nanoseconds. Key metrics for assessing stability include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored. A stable RMSD value over the course of the simulation suggests that the complex is not undergoing major conformational changes and the ligand remains securely bound.

Root Mean Square Fluctuation (RMSF): This measures the fluctuation of individual amino acid residues, highlighting which parts of the protein are flexible and which are stabilized by the ligand's presence.

Hydrogen Bond Analysis: The persistence of key hydrogen bonds identified in docking is tracked throughout the simulation.

A study on a related compound, 1-benzyl-5-bromo-3-hydrazonoindolin-2-one, utilized MD simulations to confirm the stability of the ligand within the VEGFR-2 active site. nih.gov A similar approach for this compound would provide insights into how the compound behaves in a dynamic, solvated environment.

Table 2: Hypothetical Molecular Dynamics Simulation Parameters

| Parameter | Description |

|---|---|

| Simulation Time | 100 ns |

| Force Field | AMBER |

| Solvent Model | TIP3P Water |

| Temperature | 300 K |

| Pressure | 1 atm |

MD simulations can also model the general behavior of this compound in a simulated biological environment, such as a water box or a lipid bilayer. This can provide information on its solubility, conformational preferences in solution, and its ability to partition into different environments, which are important pharmacokinetic properties.

Quantum Chemical Calculations

Quantum chemical calculations, often based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule in detail. These calculations can provide insights that are complementary to molecular mechanics-based methods like docking and MD.

For this compound, quantum chemical calculations could be used to determine:

Molecular Geometry Optimization: To find the most stable three-dimensional structure of the isolated molecule.

Partial Atomic Charges: To understand the distribution of electrons within the molecule, which influences how it interacts with its environment and biological targets.

Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are important for understanding the molecule's reactivity. The energy gap between HOMO and LUMO can be related to its chemical stability. Theoretical studies on similar structures, such as benzyl (3-fluoro-4-morpholinophenyl)carbamate, have been conducted to determine properties like hyperpolarizability. ossila.com

Molecular Electrostatic Potential (MEP): The MEP map visually represents the electron-rich and electron-poor regions of the molecule, which are potential sites for electrophilic and nucleophilic attack, respectively. This can help predict regions of the molecule that are likely to be involved in intermolecular interactions.

These computational approaches, from docking and dynamics to quantum chemistry, provide a multi-faceted theoretical framework for evaluating the potential of this compound as a biologically active compound, guiding further experimental validation.

Density Functional Theory (DFT) for Electronic Structure and Vibrational Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing basis sets such as 6-311++G(d,p), are instrumental in determining its optimized molecular geometry. These calculations can predict crucial structural parameters like bond lengths, bond angles, and dihedral angles.

Vibrational analysis is another key aspect of DFT studies. The theoretical vibrational frequencies can be calculated and compared with experimental data from Fourier-transform infrared (FTIR) and Raman spectroscopy to validate the computational model. Such analyses help in the assignment of vibrational modes to specific functional groups within the molecule, providing a deeper understanding of its molecular dynamics. While specific experimental data for this compound is not widely published, the methodologies are well-established in the study of related carbamate compounds. scirp.org

Prediction of Molecular Energy Values (e.g., HOMO/LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy corresponds to its electron-accepting character. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability; a larger energy gap implies higher stability and lower chemical reactivity. arabjchem.org

For this compound, the HOMO-LUMO energy gap can be calculated using DFT. This information is valuable for predicting how the molecule might interact with other chemical species and its potential for charge transfer, which is a fundamental process in many chemical and biological reactions. Related studies on other organic molecules have shown that a smaller HOMO-LUMO gap is often associated with higher chemical reactivity and biological activity. arabjchem.org

| Parameter | Description | Significance for this compound |

|---|---|---|

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Provides insights into the 3D structure, including bond lengths and angles. |

| Vibrational Frequencies | The frequencies at which molecular vibrations occur. | Helps in the interpretation of experimental spectroscopic data (FTIR, Raman). |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the molecule's capacity to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the molecule's capacity to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Correlates with chemical reactivity and kinetic stability. |

In Silico Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for understanding how a molecule's chemical structure relates to its biological activity. In silico SAR modeling employs computational techniques to predict the activity of new compounds.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This is achieved by correlating physicochemical descriptors of the molecules with their known activities. These descriptors can include electronic, hydrophobic, and steric properties.

For a series of analogs of this compound, a QSAR model could be developed to predict their potential biological activities, such as antimicrobial or anticancer effects. The process would involve aligning the structures of the compounds and calculating various molecular descriptors. Statistical methods, such as multiple linear regression or partial least squares, would then be used to generate a predictive model. Such models can guide the design of new derivatives with potentially enhanced activity. arabjchem.org

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. A pharmacophore model for a series of active compounds related to this compound would define the key features, such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers, and their spatial relationships.

This pharmacophore model can then be used as a 3D query to search large chemical databases in a process known as virtual screening. This allows for the rapid identification of other molecules that fit the pharmacophore and are therefore likely to exhibit similar biological activity. This approach is highly effective in discovering new lead compounds for drug development.

Computational Approaches for Optimizing Chemical Scaffolds

Once a promising chemical scaffold, such as the benzyl carbamate core of this compound, is identified, computational methods can be used to optimize its structure to improve desired properties like potency and selectivity. This can involve making targeted modifications to the scaffold and predicting the effect of these changes on its interaction with a biological target.

Future Research Directions and Potential Applications in Academic Research

Exploration of Novel Therapeutic Targets for Benzyl (B1604629) (3-bromo-5-fluorophenyl)carbamate

The quest to unearth new therapeutic applications for existing chemical entities is a cornerstone of modern drug discovery. For Benzyl (3-bromo-5-fluorophenyl)carbamate, a compound with a defined structure, the exploration of novel therapeutic targets is a pivotal area for future academic research. The identification of its molecular interacting partners within the complex cellular landscape could unlock previously unforeseen therapeutic potentials.

A primary strategy in this endeavor involves high-throughput screening (HTS) methodologies. These assays allow for the rapid assessment of the compound against extensive libraries of proteins, including enzymes, receptors, and ion channels. Both biochemical assays with purified proteins and cell-based phenotypic screens are valuable. nih.goveurekaselect.combroadinstitute.org Phenotypic screens, in particular, can reveal a compound's effect on cellular processes, with subsequent target deconvolution efforts needed to identify the specific molecular target. broadinstitute.orgnih.gov

Computational approaches are indispensable tools for predicting and identifying new targets. csbj.orgresearchgate.netcambridge.org Techniques such as reverse docking, where the small molecule is screened against a database of protein structures, can generate hypotheses about potential binding partners. nih.gov Furthermore, ligand-based computational methods, which rely on the principle of chemical similarity, can predict targets by comparing the structure of this compound to compounds with known biological activities. csbj.orgnih.gov The distinctive bromine and fluorine substitutions on the phenyl ring are of particular interest, as they may confer unique binding properties and selectivity for specific protein targets.

Another avenue of exploration is the use of chemical proteomics. bio-protocol.org Techniques such as affinity chromatography, where the compound is immobilized on a solid support to "pull down" its binding partners from cell lysates, can directly identify interacting proteins. nih.govbio-protocol.org Subsequent identification of these proteins by mass spectrometry provides direct evidence of a physical interaction.

The investigation into the compound's effects on key signaling pathways implicated in diseases like cancer and neurodegenerative disorders is also a promising direction. nih.govnih.gov Many carbamate-containing compounds have shown activity as enzyme inhibitors, for instance, against cholinesterases in the context of Alzheimer's disease. mdpi.comnih.gov Therefore, exploring the inhibitory potential of this compound against a broad panel of enzymes, such as kinases, proteases, and phosphatases, could reveal novel therapeutic entry points. The integration of genomic and proteomic data with the compound's activity profile can help to build a comprehensive picture of its mechanism of action and identify the pathways it modulates. alliedacademies.org

The table below summarizes some of the key methodologies for novel target exploration:

| Methodology | Description | Potential Insights for this compound |

| High-Throughput Screening (HTS) | Rapid, automated testing of the compound against large libraries of biological targets. | Identification of initial "hits" against enzymes, receptors, or cellular phenotypes. |

| Computational Approaches | In silico methods like reverse docking and ligand similarity analysis to predict potential protein targets. researchgate.netnih.gov | Hypothesis generation for direct experimental validation, saving time and resources. |

| Chemical Proteomics | Use of affinity-based methods to isolate and identify binding partners from complex biological samples. bio-protocol.org | Direct identification of proteins that physically interact with the compound. |

| Pathway Analysis | Investigating the compound's effect on specific cellular signaling pathways. | Understanding the functional consequences of target engagement and potential therapeutic applications in diseases like cancer. nih.gov |

By systematically applying these diverse and complementary approaches, the scientific community can significantly expand the understanding of this compound's pharmacology and potentially uncover novel and impactful therapeutic applications.

Design and Synthesis of Advanced Derivatives with Enhanced Potency or Selectivity

The chemical scaffold of this compound serves as a promising starting point for the development of advanced derivatives with improved pharmacological properties. The strategic design and synthesis of new analogues are central to enhancing its potency against known targets and improving its selectivity to minimize off-target effects. This process is heavily reliant on establishing a robust structure-activity relationship (SAR).

Future research in this area will likely focus on systematic modifications of the three main components of the molecule: the benzyl group, the carbamate (B1207046) linker, and the 3-bromo-5-fluorophenyl ring.

Modification of the Benzyl Group: The benzyl moiety can be replaced with a variety of other substituents to probe the steric and electronic requirements of the binding pocket of a target protein. Introducing different aromatic, heteroaromatic, or aliphatic groups can influence binding affinity, solubility, and metabolic stability. For instance, the introduction of electron-donating or electron-withdrawing groups on the phenyl ring of the benzyl group can modulate the electronic properties of the entire molecule.

Alterations to the Carbamate Linker: The carbamate functional group is a key feature of the molecule and a potential site for modification. While maintaining the core carbamate structure, which is often crucial for its biological activity, researchers can explore the impact of N-alkylation or N-arylation. These modifications can affect the hydrogen bonding capacity and conformational flexibility of the molecule, potentially leading to altered binding modes and improved selectivity.

Substitution of the 3-bromo-5-fluorophenyl Ring: The halogenated phenyl ring is a critical component for molecular recognition. The bromine and fluorine atoms at the meta positions influence the lipophilicity and electronic nature of the ring, which in turn affects its interactions with target proteins. A systematic exploration of other halogen substitutions (e.g., chlorine, iodine) or the introduction of other functional groups (e.g., methyl, cyano, nitro) at various positions on the phenyl ring could lead to derivatives with significantly enhanced potency or a more desirable selectivity profile. For example, some benzyl carbamate derivatives have shown inhibitory activity against various enzymes, and modifications to the phenyl ring can greatly influence this activity.

The following table outlines potential modification strategies and their expected impact:

| Molecular Component | Modification Strategy | Desired Outcome |

| Benzyl Group | Substitution with different aromatic, heteroaromatic, or aliphatic groups. | Improved binding affinity, solubility, and metabolic stability. |

| Carbamate Linker | N-alkylation or N-arylation. | Altered hydrogen bonding capacity and conformational flexibility, potentially leading to enhanced selectivity. |

| 3-bromo-5-fluorophenyl Ring | Substitution with other halogens or functional groups at different positions. | Enhanced potency and improved selectivity for the target protein over other related proteins. |

The synthesis of these new derivatives will require versatile synthetic methodologies. The development of efficient and scalable synthetic routes will be crucial for generating a diverse library of compounds for biological evaluation. The insights gained from the SAR studies of these advanced derivatives will be invaluable for the rational design of next-generation compounds with optimized therapeutic potential.

Investigation of Prodrug Strategies based on Carbamate Hydrolysis

The carbamate functional group within this compound presents a chemically versatile handle for the implementation of prodrug strategies. A prodrug is an inactive or less active precursor of a drug that is converted into the active form in the body, a process often mediated by enzymatic or chemical transformation. The investigation of prodrug approaches based on the hydrolysis of the carbamate bond is a promising avenue for future research, with the potential to enhance the therapeutic profile of the parent compound.

The central principle of a carbamate-based prodrug strategy is the controlled release of an active pharmacological agent through the cleavage of the carbamate linkage. This hydrolysis can be designed to occur under specific physiological conditions or in the presence of particular enzymes that are abundant at the target site, such as in tumor tissues or inflamed areas. This targeted activation can lead to a higher concentration of the active drug at the site of action, thereby increasing efficacy and reducing systemic exposure and potential off-target toxicities.

Future research in this domain would involve the design and synthesis of a series of carbamate derivatives with varying susceptibilities to hydrolysis. This can be achieved by modifying the benzyl portion of the molecule. For instance, introducing electron-withdrawing or electron-donating groups on the benzyl ring can modulate the lability of the carbamate bond. The rate of hydrolysis can be fine-tuned to achieve a desired release profile in vivo.

The following table illustrates how modifications to the benzyl group could influence the rate of carbamate hydrolysis:

| Modification to Benzyl Group | Expected Effect on Carbamate Bond Stability | Rationale |

| Electron-withdrawing groups (e.g., -NO2, -CN) | Increased susceptibility to hydrolysis | These groups make the benzylic carbon more electrophilic, facilitating nucleophilic attack and subsequent cleavage. |

| Electron-donating groups (e.g., -OCH3, -CH3) | Decreased susceptibility to hydrolysis | These groups reduce the electrophilicity of the benzylic carbon, making the carbamate bond more stable. |

A critical aspect of this research will be the in vitro evaluation of the stability of these potential prodrugs in plasma and in the presence of various esterases and other hydrolytic enzymes. This will be followed by in vivo pharmacokinetic studies to determine the rate and extent of conversion of the prodrug to the active compound. The ultimate goal is to identify a prodrug candidate that exhibits optimal stability in circulation, coupled with efficient activation at the target tissue. This strategy holds the potential to significantly improve the druggability of this compound and its future derivatives.

Integration of Multidisciplinary Approaches in Drug Discovery Pipelines

The successful translation of a chemical entity like this compound from a laboratory curiosity to a potential therapeutic agent hinges on the integration of a wide array of scientific disciplines. A modern drug discovery pipeline is a highly collaborative endeavor, requiring seamless interaction between experts in computational chemistry, synthetic organic chemistry, biochemistry, cell biology, pharmacology, and toxicology.

Computational Chemistry and In Silico Modeling: At the forefront of the discovery process, computational tools play a pivotal role in prioritizing research efforts. For this compound, molecular modeling can be used to predict its binding modes with potential targets, and virtual screening of compound libraries can identify derivatives with a higher probability of enhanced activity. csbj.orgresearchgate.net Quantitative structure-activity relationship (QSAR) studies can help in understanding the correlation between the chemical structure and biological activity, guiding the design of more potent and selective analogues. alliedacademies.org

Synthetic and Medicinal Chemistry: The insights gained from computational studies are then translated into practice by synthetic and medicinal chemists. Their expertise is crucial for the design and efficient synthesis of novel derivatives of this compound. They develop and optimize synthetic routes to create a diverse library of compounds for biological evaluation, and they are instrumental in devising strategies for creating prodrugs with improved pharmacokinetic properties.

Biochemical and Cellular Biology: Once synthesized, the new compounds are subjected to a battery of in vitro assays developed by biochemists and cell biologists. High-throughput screening (HTS) is employed to rapidly assess the potency and selectivity of the compounds against their intended targets. nih.goveurekaselect.com Cellular assays are then used to evaluate the compounds' effects in a more physiologically relevant context, providing information on their mechanism of action, permeability, and potential cytotoxicity.

Pharmacology and Toxicology: Promising candidates from in vitro studies are advanced to in vivo evaluation in animal models of disease. Pharmacologists assess the efficacy of the compounds and study their pharmacokinetic (absorption, distribution, metabolism, and excretion - ADME) and pharmacodynamic (PD) properties. Concurrently, toxicologists evaluate the safety profile of the compounds, identifying any potential adverse effects.

The integration of these multidisciplinary approaches creates a synergistic and iterative cycle of drug discovery, as depicted in the table below:

| Discipline | Key Contributions in the Drug Discovery Pipeline |

| Computational Chemistry | Target identification, virtual screening, QSAR, in silico ADME/Tox prediction. |

| Synthetic/Medicinal Chemistry | Design and synthesis of novel derivatives, development of scalable synthetic routes, prodrug design. |

| Biochemistry/Cell Biology | Development of in vitro assays, HTS, mechanism of action studies, cellular efficacy and toxicity. |

| Pharmacology/Toxicology | In vivo efficacy studies in animal models, pharmacokinetic and pharmacodynamic profiling, safety and toxicity assessment. |

By fostering a collaborative environment where data and insights are shared freely between these disciplines, the drug discovery process can be significantly accelerated. This integrated approach enhances the probability of identifying and developing a derivative of this compound that possesses the desired therapeutic profile for clinical development.

Q & A

Q. How does the compound’s photostability impact its utility in long-term biological assays?

- Evaluation Method : Expose to UV light (365 nm) for 24–72 hours. Analyze degradation via HPLC (new peaks at ~254 nm). Compare with dark-stored controls.

- Mitigation Strategies : Add antioxidants (e.g., BHT) or use amber glassware. Consider structural modifications (e.g., electron-donating groups) to enhance photostability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.